molecular formula C19H16ClN3O3S B2943706 N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 895112-89-7

N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2943706
CAS No.: 895112-89-7
M. Wt: 401.87
InChI Key: OLPPNTPARJKWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Herbicides and Environmental Impact

Research into chloroacetamide herbicides, such as acetochlor and metolachlor, which share structural similarities with the compound of interest, focuses on their environmental impact and metabolism. These studies are crucial for understanding the ecological and health-related consequences of using such chemicals in agriculture. For instance, the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes reveals insights into their biotransformation and potential effects on human health (Coleman et al., 2000).

Antimicrobial Activities

Compounds containing chlorophenyl and acetamide groups have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new therapeutic agents against various bacterial and fungal pathogens. For example, a series of novel acetamides exhibited promising antibacterial and antifungal activities, showcasing the potential of such compounds in medicinal chemistry and drug development (Krátký et al., 2017).

Crystal Structure Analysis

The structural analysis of similar compounds provides valuable insights into their chemical properties and potential applications. For instance, crystal structure studies of C,N-disubstituted acetamides help in understanding their molecular interactions, which is fundamental for the design of materials and drugs with specific properties (Narayana et al., 2016).

Synthesis of Bioactive Compounds

Research on synthesizing novel compounds with bioactive properties includes the development of molecules that can serve as the basis for new drugs. This includes exploring the synthesis of various derivatives and evaluating their potential biological activities, such as anti-inflammatory or analgesic effects (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-26-16-8-6-15(7-9-16)23-11-10-21-18(19(23)25)27-12-17(24)22-14-4-2-13(20)3-5-14/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPPNTPARJKWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.